

# JHU-083 In Vivo Dosing Protocols for Preclinical Mouse Models

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## Compound of Interest

Compound Name: JHU-083

Cat. No.: B15613222

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Application Notes and Protocols for Researchers and Drug Development Professionals

## Introduction

**JHU-083** is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] As a broad-spectrum glutamine antagonist, **JHU-083** targets the metabolic reprogramming that is a hallmark of many cancer cells, which exhibit a strong dependence on glutamine for survival and proliferation.[2][3] Preclinical studies have demonstrated the efficacy of **JHU-083** in various mouse models of cancer, including glioma, medulloblastoma, prostate, and bladder cancers, by disrupting key metabolic and signaling pathways.[1][4][5] These application notes provide a comprehensive overview of established in vivo dosing protocols for **JHU-083** in mice, intended to guide researchers in designing and executing preclinical efficacy and pharmacology studies.

## Mechanism of Action

**JHU-083** exerts its anti-tumor effects by inhibiting multiple glutamine-utilizing enzymes, thereby disrupting several critical cellular processes. A primary mechanism of action is the suppression of the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1).[4][6] By inhibiting glutamine metabolism, **JHU-083** leads to a reduction in the downstream effectors of mTORC1, such as phosphorylated S6 ribosomal protein (pS6), which are crucial for protein synthesis and cell cycle progression.[4][6] This disruption of mTOR signaling contributes to G0/G1 cell cycle arrest and a decrease in the expression of key proteins like Cyclin D1.[2][4] Furthermore, **JHU-083**'s antagonism of glutamine metabolism impacts the tricarboxylic acid (TCA) cycle,

glutathione synthesis, and purine metabolism, leading to broad metabolic disruption within cancer cells.[4][5]

## Data Presentation: JHU-083 In Vivo Dosing Regimens in Mice

The following tables summarize the quantitative data from various preclinical studies involving **JHU-083** administration in mice.

Parameter	Glioma Model (IDH1-mutant)[4]	Medulloblastoma Model (MYC-driven) [1]	Prostate and Bladder Cancer Models[5]
Mouse Strain	Athymic nude mice (6–8 weeks old)	Athymic nude mice and C57BL/6 mice	C57BL/6J male mice
Tumor Cell Line	BT142 (IDH1R132H)	D425MED (human MYC-amplified) and mCB DNp53 MYC (mouse)	Not explicitly stated
Tumor Implantation	Orthotopic intracranial implantation of 3 x 10 <sup>5</sup> cells	Orthotopic implantation	Subcutaneous implantation of 5.0 x 10 <sup>5</sup> cells
Administration Route	Intraperitoneal (IP) injection	Oral gavage	Oral (p.o.)
Vehicle	Phosphate-Buffered Saline (PBS)	Phosphate-Buffered Saline (PBS)	1x sterile PBS
Dosing Regimen	Low Dose: 1.9 mg/kg, 5 days/week for 3 weeks, then 2 days/week High Dose: 25 mg/kg, 2 days/week	20 mg/kg (DON-equivalent), twice weekly	1 mg/kg (DON equivalent) daily for 5-9 days, then a reduced dosage of 0.3 mg/kg (DON equivalent)
Treatment Start	5 days after tumor implantation	Not explicitly stated	When tumors were palpable (100–500 mm <sup>3</sup> )
Observed Outcomes	High dose improved survival; reduced pS6 protein expression in the brain.[4]	Significantly extended survival; achieved micromolar concentrations of DON in the brain.[1]	Suppressed tumor growth and reprogrammed immunosuppressive tumor-associated macrophages (TAMs). [5]

## Experimental Protocols

### Protocol 1: Orthotopic Glioma Model

#### 1. Cell Culture and Preparation:

- Culture BT142 IDH1R132H glioma cells under standard conditions.
- On the day of implantation, harvest cells and resuspend them in sterile PBS at a concentration of  $3 \times 10^5$  cells per 5  $\mu$ L.

#### 2. Orthotopic Implantation:

- Anesthetize 6-8 week old female athymic nude mice.
- Secure the mouse in a stereotaxic frame.
- Create a burr hole in the skull at the desired coordinates for intracranial injection.
- Slowly inject 5  $\mu$ L of the cell suspension into the brain parenchyma.
- Suture the incision and allow the mouse to recover.

#### 3. **JHU-083** Preparation and Administration:

- Prepare a stock solution of **JHU-083** in sterile PBS.
- On the day of treatment, dilute the stock solution to the final desired concentration (1.9 mg/kg or 25 mg/kg).
- Administer the **JHU-083** solution via intraperitoneal injection starting 5 days post-tumor implantation.
- Follow the dosing schedule as outlined in the table above.

#### 4. Monitoring:

- Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).

- Euthanize mice when they meet the predefined humane endpoints.

## Protocol 2: Medulloblastoma Model (Oral Dosing)

### 1. Tumor Model Generation:

- For the human xenograft model, orthotopically implant D425MED cells into the brains of athymic nude mice.
- For the syngeneic model, implant mCB DNp53 MYC cells into the brains of C57BL/6 mice.

### 2. **JHU-083** Preparation and Administration:

- Dissolve **JHU-083** in sterile PBS to achieve a 20 mg/kg DON-equivalent dose. Note: 1.83 mg of **JHU-083** is equivalent to 1 mg of DON.
- Administer the solution via oral gavage twice weekly.

### 3. Pharmacokinetic Analysis (Optional):

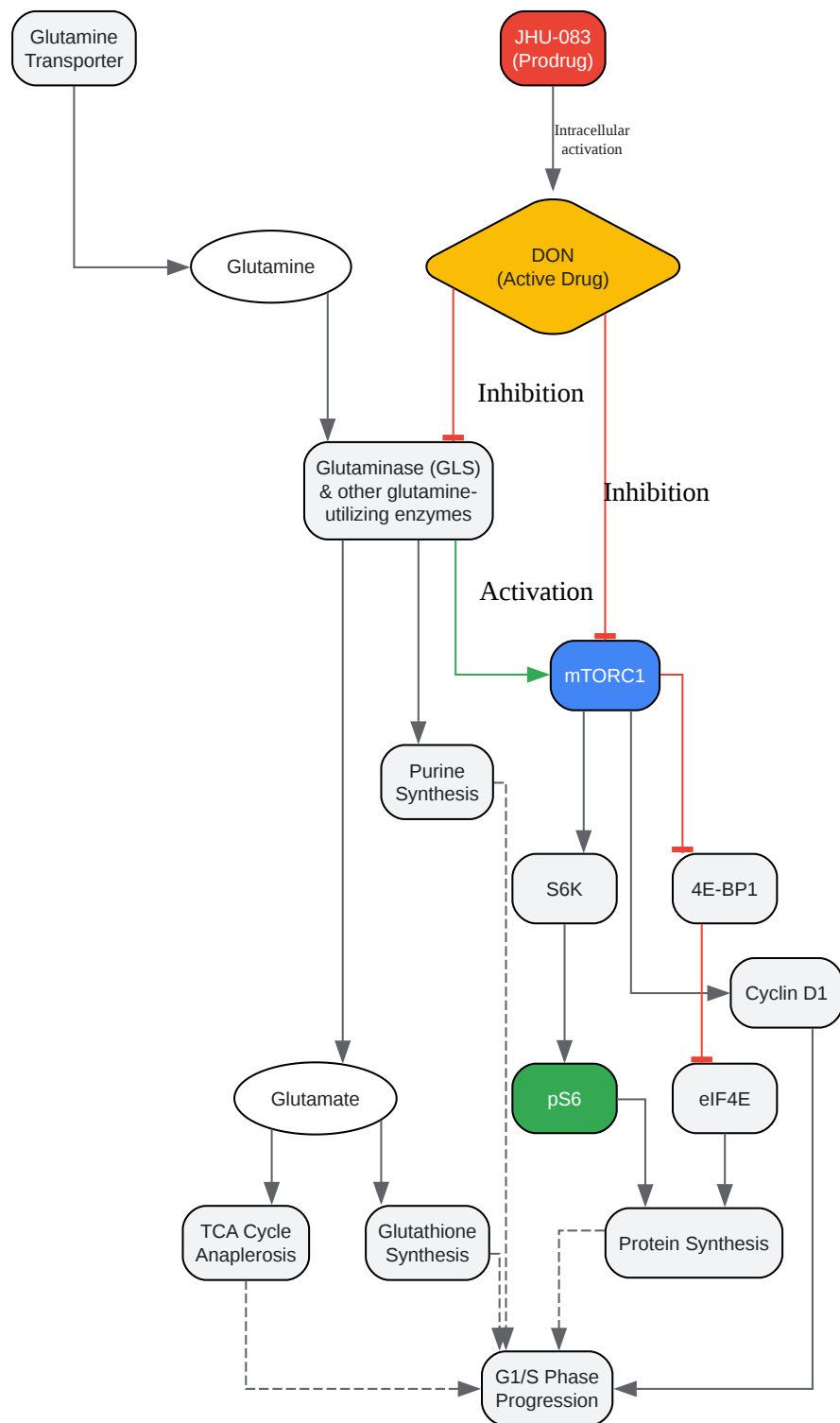
- For brain penetration studies, administer a single 20 mg/kg dose of **JHU-083** by oral gavage.
- One hour post-dose, euthanize the mice and dissect the brain regions (cortex, cerebellum, brain stem).
- Flash freeze the tissues for subsequent LC-MS/MS analysis to quantify DON levels.<sup>[1]</sup>

### 4. Efficacy Study Monitoring:

- Monitor animal survival and neurological signs daily.
- Euthanize animals upon signs of significant tumor burden or distress.

## Signaling Pathways and Experimental Workflows

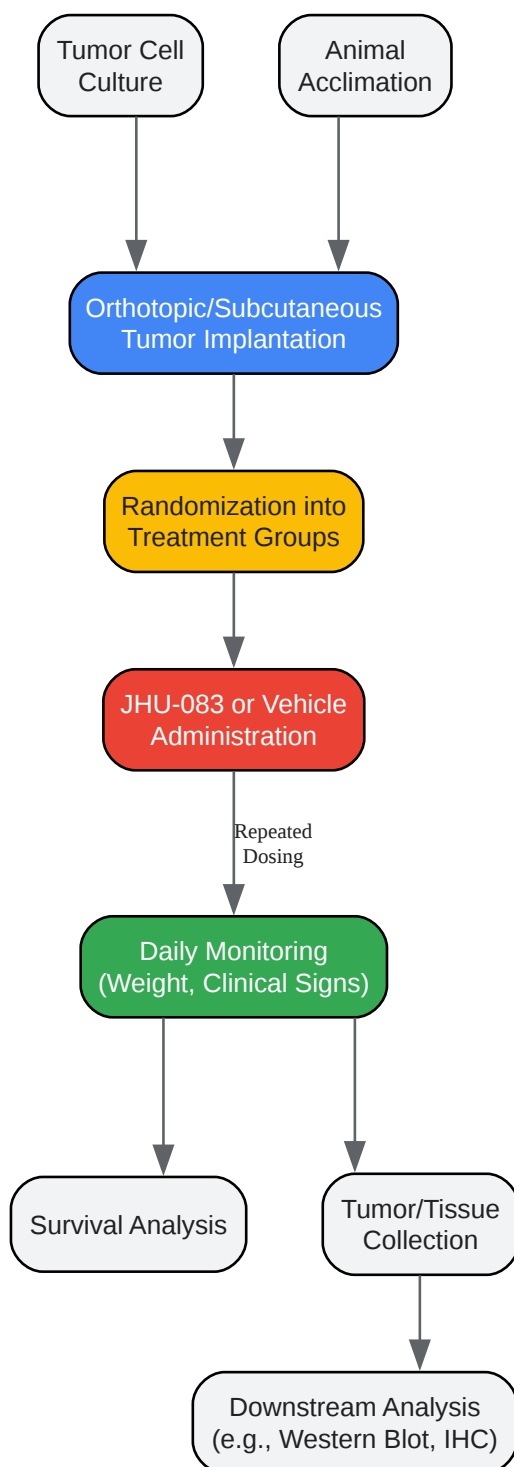
### JHU-083 Signaling Pathway



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Caption: **JHU-083** inhibits glutamine metabolism, leading to mTORC1 inactivation.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo efficacy study of **JHU-083** in mice.

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## References

- 1. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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